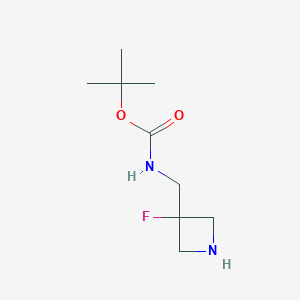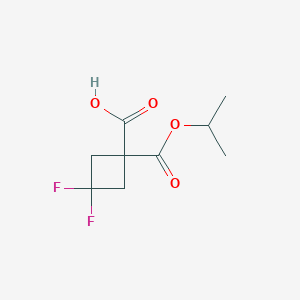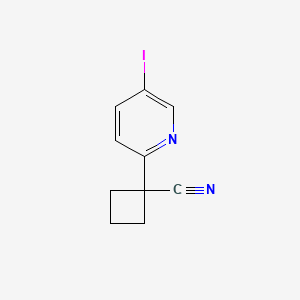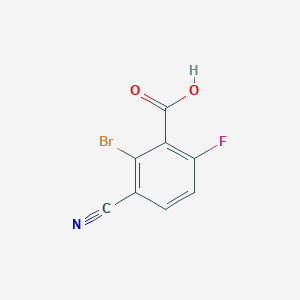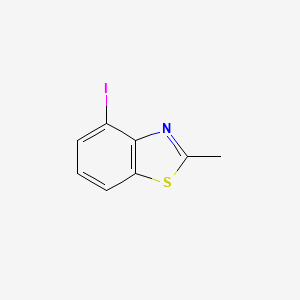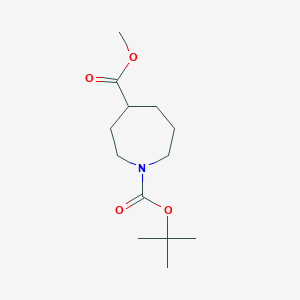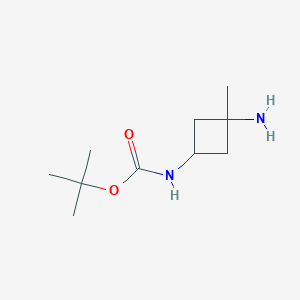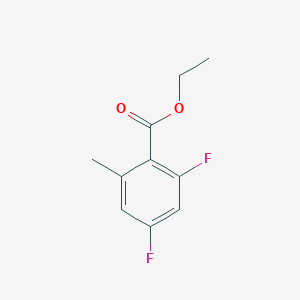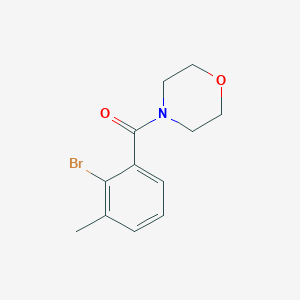
4-(2-Bromo-3-methylbenzoyl)morpholine
Vue d'ensemble
Description
4-(2-Bromo-3-methylbenzoyl)morpholine (4-BMM), also known as 4-bromo-3-methylbenzamide, is an organic compound belonging to the class of benzamides. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-BMM is an important intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, antibiotics, and anti-tumor agents. It is also used as a reagent in the synthesis of other compounds.
Applications De Recherche Scientifique
Pharmacological Properties
- Synthesis and Pharmacological Investigation : Some derivatives of 4-(2-Bromo-3-methylbenzoyl)morpholine, such as 3:4:5-Trimethoxybenzoyl morpholine, have been synthesized and examined for their toxicity, tranquillizing action, and analgesic activity. Notably, 3:4:5-Trimethoxybenzoyl morpholine and its 2-methyl derivative displayed significant tranquillizing and analgesic effects, along with slight toxicity (Vargha et al., 1962).
Photophysical Characterization
- Structural Analysis and Photophysical Properties : The synthesis of 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine has been achieved, and its structure was analyzed using X-ray. The compound exhibited significant absorption spectra and emission properties, suggesting its potential application in photophysical studies (Chin et al., 2010).
Anticancer Activities
- Synthesis of Benzoquinazolinones : 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives were synthesized and screened for potential cytotoxicity. One of the compounds showed interesting anticancer activities, highlighting the relevance of such morpholine derivatives in cancer research (Nowak et al., 2014).
Molecular Docking and Biological Activity
- DNA-PK Inhibitors : Derivatives of morpholine, such as 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones and 2-morpholin-4-yl-1H-quinolin-4-ones, have been investigated as potent inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds exhibited promising activity in potentiating ionizing radiation-induced cytotoxicity in vitro, suggesting potential applications in cancer therapy (Cano et al., 2010).
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
The morpholine ring is known to enhance the bioavailability of many drugs.
Result of Action
Action Environment
Propriétés
IUPAC Name |
(2-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTCLDBXEBNXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)
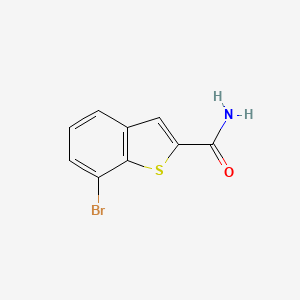
![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)
